

Application Note: Therapeutic Drug Monitoring of Tegafur using Tegafur-13C,15N2

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Compound of Interest

Compound Name: Tegafur-13C,15N2

Cat. No.: B562078

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Introduction

Tegafur, a prodrug of 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent for the treatment of various cancers, including colorectal, head and neck, and breast cancer.[1] Therapeutic Drug Monitoring (TDM) of Tegafur and its active metabolite, 5-FU, is crucial to optimize treatment efficacy and minimize toxicity due to their narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] This application note describes a robust and sensitive bioanalytical method for the quantification of Tegafur in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Tegafur-13C,15N2** as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the results.[4][5]

Principle

The method involves the extraction of Tegafur and the internal standard, **Tegafur-13C,15N2**, from human plasma via protein precipitation. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method, as established during method validation.

Table 1: Calibration Curve for Tegafur Analysis

Parameter	Value
Analyte	Tegafur
Internal Standard	Tegafur-13C,15N2
Matrix	Human Plasma
Concentration Range	200 - 50,000 ng/mL
Regression Model	Linear, weighted ($1/x^2$)
Correlation Coefficient (r^2)	≥ 0.99

Table 2: Accuracy and Precision

Analyte	QC Level	Concentration (ng/mL)	Within-Batch Precision (%CV)	Within-Batch Accuracy (%)
Tegafur	LLOQ	200	3.40 - 10.80	-2.58 to 6.56
Low QC	600	1.75 - 11.60	-9.09 to 11.60	
Medium QC	4500	1.75 - 11.60	-9.09 to 11.60	
High QC	40,000	1.75 - 11.60	-9.09 to 11.60	

Table 3: Recovery

Analyte	Concentration Level	Mean Recovery (%)
Tegafur	Low, Medium, High	87.8

Experimental Protocols

Materials and Reagents

- Tegafur analytical standard
- **Tegafur-13C,15N2** (Internal Standard)
- Human plasma (blank)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Ultrapure water

Preparation of Stock and Working Solutions

- Tegafur Stock Solution (1 mg/mL): Accurately weigh and dissolve Tegafur in methanol.
- **Tegafur-13C,15N2** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Tegafur-13C,15N2** in methanol.
- Working Solutions: Prepare serial dilutions of the Tegafur stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of **Tegafur-13C,15N2** in 50% acetonitrile.

Sample Preparation

- Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
- To 200 µL of plasma, add 100 µL of the **Tegafur-13C,15N2** working solution and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.
- Vortex the samples for 1 minute.
- Add 500 µL of methanol for protein precipitation.
- Vortex again for 1 minute.

- Centrifuge the samples at 15,000 rpm for 10 minutes at 10 °C.
- Carefully transfer 750 µL of the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.
- Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

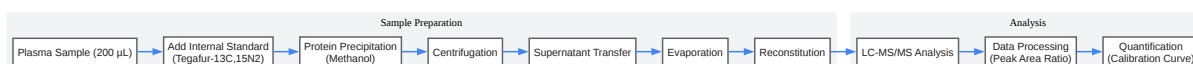
- LC System: UPLC system
- Column: A suitable reversed-phase column (e.g., C18)
- Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate.
- Flow Rate: As per column specifications.
- Injection Volume: 5-10 µL
- MS System: Tandem mass spectrometer
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- MRM Transitions:
 - Tegafur: Precursor ion (m/z) -> Product ion (m/z) (e.g., 201.0 -> 174.6)
 - **Tegafur-13C,15N2**: Precursor ion (m/z) -> Product ion (m/z) (e.g., 204.1 -> 177.6)

Data Analysis and Quantification

- Integrate the peak areas for Tegafur and **Tegafur-13C,15N2**.
- Calculate the peak area ratio (Tegafur / **Tegafur-13C,15N2**).

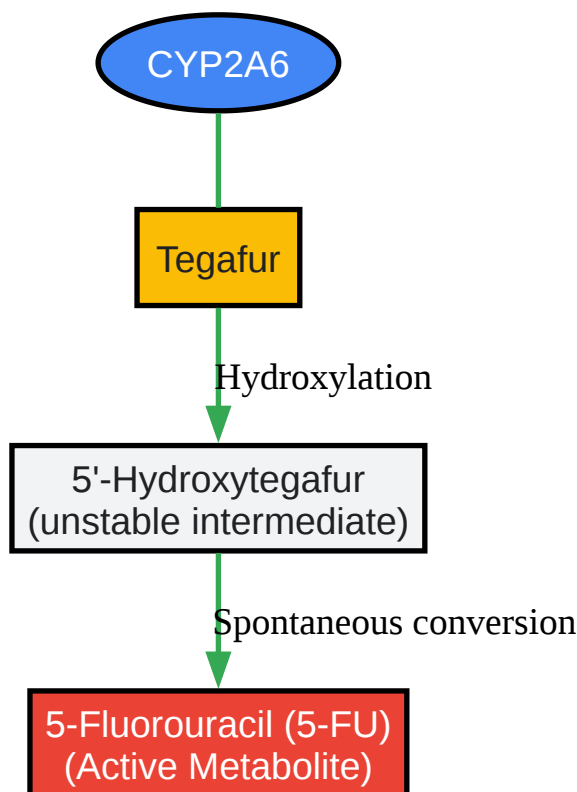
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Tegafur in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Experimental workflow for Tegafur therapeutic drug monitoring.



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Caption: Metabolic pathway of Tegafur to 5-Fluorouracil.

Conclusion

The described LC-MS/MS method utilizing **Tegafur-13C,15N2** as an internal standard provides a reliable, accurate, and precise approach for the therapeutic drug monitoring of Tegafur in human plasma. This methodology can be readily implemented in clinical and research laboratories to aid in dose individualization, thereby optimizing therapeutic outcomes and enhancing patient safety.

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